EML 425

Beschreibung

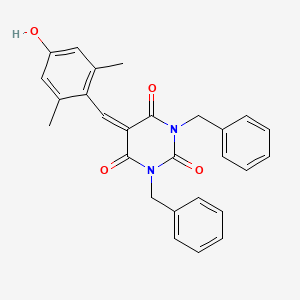

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGQBJDYUPNAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EML4-ALK Fusion Oncogene: A Comprehensive Technical Guide to its Discovery, Synthesis, and Core Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the EML4-ALK fusion oncogene in a subset of non-small cell lung cancer (NSCLC) patients has revolutionized the therapeutic landscape for this disease, heralding an era of personalized medicine. This technical guide provides an in-depth exploration of the discovery of EML4-ALK, the molecular mechanisms underlying its synthesis, and the constitutively active signaling pathways that drive its oncogenic activity. We present detailed experimental protocols for the detection of this fusion, quantitative data on its variants and inhibitor sensitivities, and visual representations of its core signaling pathways to serve as a comprehensive resource for the scientific community.

Discovery and Genetic Synthesis of the EML4-ALK Fusion

The EML4-ALK fusion gene was first identified in 2007 in a patient with NSCLC.[1] It arises from a small inversion within the short arm of chromosome 2, leading to the fusion of the 5' end of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the 3' end of the anaplastic lymphoma kinase (ALK) gene.[1] This genetic rearrangement results in the expression of a chimeric protein with potent oncogenic properties.

The fusion event leads to the constitutive, ligand-independent dimerization and activation of the ALK tyrosine kinase domain. This is driven by the coiled-coil domain within the N-terminal portion of EML4, which facilitates self-dimerization.[1] The result is the aberrant and continuous activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.

Variants of the EML4-ALK Fusion

Multiple variants of the EML4-ALK fusion have been identified, differing in the breakpoint within the EML4 gene.[1][2] These variants are designated by the exon of EML4 that fuses to exon 20 of ALK. The most common variants are V1 (fusion of EML4 exon 13 to ALK exon 20) and V3a/b (fusion of EML4 exon 6 to ALK exon 20).[1] The specific variant can influence protein stability, subcellular localization, and sensitivity to ALK inhibitors.

Quantitative Data on EML4-ALK

Frequency of Common EML4-ALK Variants in NSCLC

| Variant | Frequency in ALK-positive NSCLC | Reference |

| Variant 1 (E13;A20) | ~33% | [1] |

| Variant 2 (E20;A20) | ~10% | [1] |

| Variant 3a/b (E6;A20) | ~29% | [1] |

Inhibitor Sensitivity of EML4-ALK Positive Cell Lines

| Cell Line | EML4-ALK Variant | Inhibitor | IC50 | Reference |

| H3122 | Variant 1 | Crizotinib | 300 nM | [3] |

| H2228 | Variant 3a/b | Crizotinib | 900 nM | [3] |

| H3122 | Variant 1 | NMS-E628 | More potent than Crizotinib | [3] |

| H2228 | Variant 3a/b | NMS-E628 | More potent than Crizotinib | [3] |

Core Signaling Pathways Activated by EML4-ALK

The EML4-ALK fusion protein activates several key downstream signaling pathways that are crucial for its oncogenic function. These include the PI3K-AKT, RAS-MAPK/ERK, and JAK-STAT pathways.[1][3][4][5]

Caption: EML4-ALK downstream signaling pathways.

Experimental Protocols for EML4-ALK Detection

The accurate detection of EML4-ALK rearrangements is critical for guiding therapeutic decisions. Several methodologies are employed, each with its own advantages and limitations.

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for detecting ALK gene rearrangements.

-

Principle: Utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly used, where probes of different colors flank the ALK breakpoint region. In a normal cell, the probes are co-localized, producing a fusion signal. In a cell with an ALK rearrangement, the probes are separated, resulting in distinct signals.

-

Methodology:

-

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Pre-treatment: Slides are treated with a protease solution to digest proteins and allow probe penetration.

-

Probe Hybridization: The ALK break-apart probe is applied to the slides and incubated overnight at 37°C in a humidified chamber to allow hybridization.

-

Post-Hybridization Washes: Slides are washed to remove unbound probes.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade medium.

-

Analysis: Slides are visualized using a fluorescence microscope. A positive result is typically defined as >15% of tumor cells showing split signals or an isolated red signal.

-

Immunohistochemistry (IHC)

IHC detects the expression of the ALK protein.

-

Principle: Uses antibodies that specifically bind to the ALK protein. The antibody-protein complex is then visualized using a chromogenic or fluorescent detection system.

-

Methodology:

-

Sample Preparation: FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ALK protein.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB).

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin and mounted.

-

Analysis: Staining intensity and the percentage of positive tumor cells are evaluated. A binary scoring system (positive/negative) or a semi-quantitative scoring system is often used.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR detects the EML4-ALK fusion transcript.

-

Principle: RNA is extracted from the tumor sample and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that are specific for the EML4 and ALK portions of the fusion transcript. The presence of a PCR product of the expected size indicates the presence of the fusion.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from fresh, frozen, or FFPE tumor tissue.

-

Reverse Transcription: RNA is converted to cDNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is amplified using primers designed to span the EML4-ALK fusion junction.

-

Detection: The PCR products are visualized by gel electrophoresis or real-time PCR.

-

Sequencing: The identity of the PCR product can be confirmed by Sanger sequencing.

-

Caption: Diagnostic workflow for EML4-ALK detection.

Conclusion

The discovery of the EML4-ALK fusion oncogene has significantly impacted the management of NSCLC, providing a molecular target for highly effective therapies. A thorough understanding of its molecular synthesis, the intricacies of its signaling pathways, and the nuances of its detection are paramount for both basic research and clinical practice. This guide provides a foundational resource for professionals dedicated to advancing the understanding and treatment of ALK-rearranged cancers.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Effects of the EML4-ALK Fusion Oncoprotein

Disclaimer: Initial searches for "EML 425" did not yield any specific biological compound. However, due to the similarity in nomenclature, this technical guide focuses on the well-researched and clinically significant EML4-ALK fusion oncoprotein , a key driver in a subset of non-small cell lung cancer (NSCLC).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological effects of EML4-ALK, the mechanism of action of its inhibitors, and detailed experimental protocols.

Core Concepts

The EML4-ALK fusion gene is the result of a chromosomal inversion on the short arm of chromosome 2, leading to the fusion of the EML4 (echinoderm microtubule-associated protein-like 4) gene with the ALK (anaplastic lymphoma kinase) gene.[1][2][3] This results in the expression of a chimeric protein with a constitutively active ALK tyrosine kinase domain.[1][4][5] This aberrant kinase activity is a key driver of oncogenesis in the lung cancer cells that harbor it.[1][5][6]

The fusion protein's N-terminal portion, derived from EML4, contains a coiled-coil domain that mediates constitutive dimerization and activation of the ALK kinase domain.[5] This ligand-independent activation leads to the autophosphorylation of the kinase and subsequent downstream signaling cascades that promote cell proliferation, survival, and migration.[3][5]

Signaling Pathways

The constitutive activation of the EML4-ALK fusion protein triggers several downstream signaling pathways crucial for tumor growth and survival. The primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[3][7][8]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway is associated with cell proliferation.[3] The EML4 portion of the fusion protein is necessary for the specific activation of RAS, leading to the phosphorylation of ERK.[3]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and proliferation.[8] Inhibition of ALK has been shown to suppress AKT phosphorylation.[7]

-

JAK-STAT Pathway: The EML4-ALK fusion protein also activates STAT3, which in turn promotes the anti-apoptotic capabilities of the tumor by activating mTOR signaling.[3][5]

These signaling cascades collectively contribute to the malignant phenotype of EML4-ALK positive NSCLC.

Caption: Downstream signaling pathways activated by the EML4-ALK fusion oncoprotein.

Biological Effects of EML4-ALK and its Inhibition

The constitutive signaling from EML4-ALK leads to several key biological effects that drive tumorigenesis:

-

Increased Cell Proliferation and Survival: The activation of the RAS/ERK and PI3K/AKT/mTOR pathways promotes uncontrolled cell division and inhibits apoptosis.[3][9]

-

Cell Transformation: Expression of the EML4-ALK fusion protein can transform non-cancerous cells, enabling them to form tumors in vivo.[5]

-

Angiogenesis: Some studies suggest that inhibitors of ALK may also exert their effects by inhibiting the formation of new blood vessels in tumors.[1]

Several tyrosine kinase inhibitors (TKIs) have been developed to target the aberrant ALK activity in EML4-ALK positive NSCLC. These inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[1][4] This leads to cell cycle arrest and apoptosis in tumor cells dependent on ALK signaling.[9]

Table 1: Summary of Key EML4-ALK Inhibitors and their Biological Effects

| Inhibitor | Generation | Key Biological Effects | Notes |

| Crizotinib | First | Inhibits ALK, c-Met, and ROS1 tyrosine kinases. Induces G1-S phase cell cycle arrest and apoptosis in ALK-positive cells.[1][9] | First-in-class inhibitor.[10] Resistance can develop through secondary mutations in the ALK kinase domain.[11] |

| Alectinib | Second | Highly selective and potent inhibitor of ALK and RET.[12] Effective against some crizotinib-resistant mutations and has good CNS penetration.[11] | Approved for first-line treatment of ALK-positive NSCLC.[12] |

| Ceritinib | Second | Potent ALK inhibitor, also active against some crizotinib-resistant mutations. | |

| Brigatinib | Second | Dual inhibitor of ALK and EGFR. Active against a broad range of ALK resistance mutations. | |

| Lorlatinib | Third | Designed to overcome resistance to earlier-generation ALK inhibitors, including the G1202R mutation.[13][14] Can effectively cross the blood-brain barrier.[8] | Effective in patients who have developed resistance to other ALK inhibitors.[8] |

Experimental Protocols

This section details common methodologies used to study the biological effects of EML4-ALK and its inhibitors.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

Objective: To detect the presence of EML4-ALK fusion transcripts in tumor samples or cell lines.

-

Method:

-

Extract total RNA from the sample.

-

Synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Amplify the cDNA using primers specific to the different EML4-ALK fusion variants.

-

Analyze the PCR products by gel electrophoresis to identify the presence and size of the fusion transcript.[7]

-

-

-

Fluorescence In Situ Hybridization (FISH):

-

Objective: To detect the chromosomal rearrangement leading to the EML4-ALK fusion.

-

Method:

-

Prepare a slide with a thin section of the tumor tissue.

-

Use fluorescently labeled DNA probes that bind to the ALK gene.

-

A "break-apart" probe strategy is commonly used, where two differently colored probes bind to opposite ends of the ALK gene.

-

In cells with the rearrangement, the probes will be separated, leading to a distinct signal pattern under a fluorescence microscope.[7]

-

-

-

Immunohistochemistry (IHC):

-

Objective: To detect the overexpression of the ALK protein in tumor tissue.

-

Method:

-

Prepare a slide with a thin section of the tumor tissue.

-

Incubate the slide with a primary antibody that specifically binds to the ALK protein.

-

Add a secondary antibody conjugated to an enzyme that produces a colored product.

-

Visualize the presence and localization of the ALK protein under a microscope.

-

-

Caption: Workflow for the detection of the EML4-ALK fusion gene in biological samples.

-

Cell Viability/Proliferation Assays:

-

Objective: To determine the effect of ALK inhibitors on the growth of EML4-ALK positive cancer cell lines (e.g., H3122, H2228).[7]

-

Method (e.g., using MTT or CellTiter-Glo):

-

Seed EML4-ALK positive cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).[7]

-

Add the viability reagent (e.g., MTT) and incubate.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).

-

-

-

Western Blotting for Phosphorylation Status:

-

Objective: To assess the inhibition of ALK phosphorylation and downstream signaling by a TKI.

-

Method:

-

Treat EML4-ALK positive cells with the inhibitor for a short period.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated AKT (p-AKT), total AKT, etc.

-

Add a secondary antibody conjugated to a detection enzyme.

-

Visualize the protein bands to determine the level of phosphorylation.

-

-

-

Xenograft Models:

-

Objective: To evaluate the anti-tumor activity of ALK inhibitors in a living organism.

-

Method:

-

Inject EML4-ALK positive human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the ALK inhibitor or a vehicle control.

-

Measure tumor volume regularly to assess the effect of the treatment on tumor growth.

-

At the end of the study, tumors can be excised for further analysis (e.g., western blotting, IHC).[7]

-

-

Conclusion

The discovery of the EML4-ALK fusion oncoprotein has revolutionized the treatment landscape for a subset of NSCLC patients. Understanding the intricate signaling pathways and biological effects driven by this fusion protein has been instrumental in the development of highly effective targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of EML4-ALK biology and the development of next-generation inhibitors to overcome therapeutic resistance.

References

- 1. Crizotinib - Wikipedia [en.wikipedia.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 5. EML4-ALK fusion protein in NSCLC [flipper.diff.org]

- 6. Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EML4-ALK Fusion Gene and Efficacy of an ALK Kinase Inhibitor in Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 9. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. crcm-marseille.fr [crcm-marseille.fr]

- 12. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial [termedia.pl]

- 13. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

EML 425: A Deep Dive into its Selectivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EML 425 has emerged as a valuable chemical probe for studying the biological roles of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity, mechanism of action, and cellular effects. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific investigations.

Selectivity Profile of this compound

This compound is a potent and selective inhibitor of the KAT3 family of histone acetyltransferases, specifically CBP and p300. Its inhibitory activity has been quantified through various biochemical assays, demonstrating a clear preference for these two targets over other related enzymes.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

| Target | IC50 (μM) | Assay Type |

| CBP | 1.1 | Biochemical HAT Assay |

| p300 | 2.9 | Biochemical HAT Assay |

| GCN5 | Inactive | Biochemical HAT Assay |

| PCAF | Inactive | Biochemical HAT Assay |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. "Inactive" indicates no significant inhibition was observed at concentrations typically used to assess activity.

The data clearly indicates that this compound exhibits a high degree of selectivity for CBP and p300, with no significant activity against the GNAT family members GCN5 and PCAF. This selectivity is crucial for dissecting the specific functions of the KAT3 family from other HATs.

Mechanism of Action

This compound acts as a reversible and non-competitive inhibitor of both CBP and p300. This mode of inhibition means that this compound does not compete with either the acetyl-CoA cofactor or the histone substrate for binding to the active site of the enzyme. Instead, it is suggested to bind to an alternative pocket on the enzyme, distinct from the substrate-binding groove. This binding event likely induces a conformational change in the enzyme that reduces its catalytic efficiency.

Cellular Effects of this compound

The selective inhibition of CBP/p300 by this compound leads to distinct cellular consequences, primarily through the modulation of histone acetylation and the expression of key regulatory genes.

Histone Acetylation: Treatment of cells with this compound results in a marked and time-dependent decrease in the acetylation of specific lysine residues on histones, notably H3K9 and H4K5.[1] This reduction in histone acetylation is a direct consequence of CBP/p300 inhibition and serves as a reliable biomarker for target engagement in cellular assays.

Cell Cycle Arrest: A significant downstream effect of CBP/p300 inhibition by this compound is the induction of cell cycle arrest at the G0/G1 phase.[1] This is attributed to the role of CBP/p300 in regulating the transcription of genes essential for cell cycle progression.[2][3] By inhibiting CBP/p300, this compound effectively halts the cell cycle, preventing cellular proliferation.

Apoptosis: In some cellular contexts, particularly in cancer cell lines, prolonged inhibition of CBP/p300 by this compound can lead to an increase in the percentage of hypodiploid nuclei, an indicator of apoptosis or programmed cell death.[1] This suggests that CBP/p300 activity is critical for the survival of certain cancer cells.

Experimental Protocols

To facilitate the reproducible use of this compound in research, detailed protocols for key experiments are provided below.

Biochemical HAT Assay for p300 Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant p300.

Materials:

-

Recombinant human p300 enzyme

-

Histone H3 peptide (e.g., biotinylated H3 1-21)

-

Acetyl-CoA

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)

-

Detection reagents (e.g., anti-acetylated histone antibody, secondary antibody, and substrate for colorimetric or fluorescent readout)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the p300 enzyme to the assay buffer.

-

Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the HAT reaction by adding the histone H3 peptide and acetyl-CoA to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a non-specific HAT inhibitor or by heat inactivation).

-

Detect the level of histone acetylation using an appropriate method, such as an ELISA-based assay with an antibody specific for the acetylated histone mark.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Histone Acetylation Inhibition (Western Blot)

This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

-

Cell line of interest (e.g., human leukemia U937 cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere or reach a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the total cell lysate.

-

Quantify the protein concentration of each lysate.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal of the acetylated histone to the total histone or a loading control (e.g., GAPDH) to determine the relative change in acetylation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This compound is a highly selective and potent inhibitor of CBP/p300 histone acetyltransferases. Its well-defined mechanism of action and specific cellular effects make it an indispensable tool for researchers investigating the roles of these enzymes in health and disease. The detailed protocols and visual aids provided in this guide are intended to support the robust and reproducible use of this compound, ultimately contributing to a deeper understanding of CBP/p300 biology and the development of novel therapeutic strategies targeting these critical enzymes. As with any chemical probe, it is recommended that researchers confirm its activity and selectivity in their specific experimental systems.

References

- 1. EML-425, Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 2. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of EML4-ALK Activity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EML4-ALK (Echinoderm Microtubule-associated protein-like 4 - Anaplastic Lymphoma Kinase) fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC).[1][2][3] This fusion results from a chromosomal inversion that leads to the constitutive activation of the ALK tyrosine kinase, promoting uncontrolled cell proliferation and survival.[2][4] Consequently, EML4-ALK has emerged as a critical therapeutic target, with several ALK inhibitors demonstrating significant clinical efficacy.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of EML4-ALK activity and the characterization of potential inhibitors. The described assays are fundamental for academic research and drug discovery programs aimed at developing novel therapies for ALK-positive cancers.

EML4-ALK Signaling Pathways

The constitutively active EML4-ALK fusion protein triggers a cascade of downstream signaling pathways crucial for tumor cell growth and survival. The three major pathways activated are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.[7][8]

-

PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival by inhibiting apoptosis.[7][8]

-

JAK-STAT Pathway: Activation of this pathway is involved in cell proliferation, differentiation, and immune responses.[1][8]

Understanding these pathways is essential for identifying biomarkers of drug response and resistance.

Experimental Workflow for Inhibitor Characterization

A typical workflow for evaluating a novel EML4-ALK inhibitor involves a multi-tiered approach, starting with biochemical assays and progressing to cell-based assays.

References

- 1. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of EML4-ALK fusion gene positive rate in different detection methods and samples of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EML4-ALK fusion transcripts in immunohistochemically ALK-positive non-small cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EML4-ALK Fusion Mutation Detection Kit - Ultrassay® - Molecular & Cell Biology [ultrassay.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for EML-425 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EML-425 is a cell-permeable benzylidenyl-barbituric acid derivative that functions as a potent, selective, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two proteins are highly homologous transcriptional co-activators that play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. EML-425 provides a valuable tool for studying the biological functions of p300/CBP and for investigating their potential as therapeutic targets in drug discovery and development.

Mechanism of Action

EML-425 inhibits the catalytic HAT activity of p300 and CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other substrate proteins. This inhibition leads to a reduction in histone acetylation, particularly at H3K27, a hallmark of active enhancers and promoters.[2][3] The subsequent chromatin condensation results in the transcriptional repression of p300/CBP target genes, including critical oncogenes.[2][3] This ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells.[1][2]

Data Presentation

The inhibitory activity of EML-425 and the cellular effects of p300/CBP inhibition have been quantified in various studies. The following tables summarize key quantitative data for EML-425 and other relevant p300/CBP inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| EML-425 | p300 | 2.9 | [1] |

| CBP | 1.1 | [1] | |

| A-485 | p300 | - | [4] |

| CBP | - | [4] | |

| C646 | p300 | 0.4 | [2] |

Table 1: In vitro Inhibitory Activity of p300/CBP Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50%.

| Cell Line | Compound | Assay Duration | IC50 (µM) | Reference |

| U937 (Leukemia) | EML-425 | - | ~100 (for cell cycle arrest) | [1] |

| HTB-26 (Breast Cancer) | Compound 1 | - | 10-50 | [5] |

| PC-3 (Prostate Cancer) | Compound 1 | - | 10-50 | [5] |

| HepG2 (Hepatocellular Carcinoma) | Compound 1 | - | 10-50 | [5] |

| HCT116 (Colorectal Cancer) | Compound 2 | - | 0.34 | [5] |

| MDA-MB-231 (Breast Cancer) | Compound 30a | - | 12.12 ± 0.54 | [6] |

| MCF-7 (Breast Cancer) | Compound 30a | - | 9.59 ± 0.7 | [6] |

| T-47D (Breast Cancer) | Compound 30a | - | 10.10 ± 0.4 | [6] |

Table 2: Cellular Potency of p300/CBP Inhibitors in Various Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth or viability by 50%. Note that data for various compounds are presented to provide a comparative context for the potency of CBP/p300 inhibitors.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the effects of EML-425 in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of EML-425 on the viability of adherent or suspension cells.

Materials:

-

EML-425 (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells, centrifuge and resuspend in fresh medium before seeding.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), treat the cells with various concentrations of EML-425 (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a DMSO-treated vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.

-

Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is to assess the effect of EML-425 on the levels of histone acetylation (e.g., H3K27ac).

Materials:

-

EML-425 (dissolved in DMSO)

-

Complete cell culture medium

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with EML-425 (e.g., 10, 50, 100 µM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal to determine the relative change in acetylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of EML-425 on cell cycle distribution.

Materials:

-

EML-425 (dissolved in DMSO)

-

Complete cell culture medium

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with EML-425 (e.g., 50, 100, 150 µM) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by EML-425.

Materials:

-

EML-425 (dissolved in DMSO)

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with EML-425 (e.g., 50, 100, 150 µM) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells. Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

Signaling Pathway of EML-425 Action

Caption: Mechanism of EML-425 action leading to cell cycle arrest and apoptosis.

Experimental Workflow for EML-425 Cell Viability Assessment

Caption: Workflow for determining the IC50 of EML-425 using an MTT assay.

References

- 1. p300/CBP Inhibitor X, EML425 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 3. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for EML-425 Treatment of Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the characterization of the effects of EML-425 on leukemia cell lines, with a specific focus on the human monocytic leukemia cell line U937. EML-425 is a potent, reversible, and non-competitive dual inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. The protocols outlined below cover cell viability assays, cell cycle analysis, and the assessment of histone acetylation levels.

Introduction

EML-425 is a cell-permeable small molecule that selectively inhibits the KAT3 family of histone acetyltransferases, CBP and p300. These enzymes are critical regulators of gene expression through the acetylation of histone and non-histone proteins, and their dysregulation is implicated in various cancers, including leukemia. By inhibiting CBP/p300, EML-425 has been shown to induce a G0/G1 cell cycle arrest and an increase in the percentage of hypodiploid nuclei in U937 human leukemia cells, indicating an induction of apoptosis. These notes provide a framework for replicating and expanding upon these findings.

Quantitative Data Summary

The following table summarizes the key quantitative data for EML-425.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (CBP) | 1.1 µM | Enzyme Assay | [1][2] |

| IC50 (p300) | 2.9 µM | Enzyme Assay | [1][2] |

| Cell Line | U937 | Human Leukemia | [1] |

| Effect | G0/G1 Arrest | U937 Cells | [1] |

| Effect | Increased Hypodiploid Nuclei | U937 Cells | [1] |

| Effect | Reduced H3K9 & H4K5 Acetylation | U937 Cells | [1] |

Signaling Pathway

Caption: Mechanism of EML-425 action in leukemia cells.

Experimental Protocols

Cell Culture and Maintenance of U937 Cells

This protocol describes the standard procedure for culturing the U937 human leukemia cell line.

-

Materials:

-

U937 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

-

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain U937 cells in suspension in T-75 flasks at a density between 1x10^5 and 1x10^6 cells/mL.

-

For subculturing, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Centrifuge the required volume of cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 2x10^5 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of EML-425 on the viability of U937 cells.

-

Materials:

-

U937 cells in complete growth medium

-

EML-425 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed 1x10^4 U937 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate for 24 hours to allow cells to acclimate.

-

Prepare serial dilutions of EML-425 in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EML-425 concentration.

-

Add 100 µL of the EML-425 dilutions or vehicle control to the respective wells.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in EML-425-treated U937 cells.

-

Materials:

-

U937 cells

-

EML-425

-

6-well plates

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed 5x10^5 U937 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with various concentrations of EML-425 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blot for Histone Acetylation

This protocol is for assessing the levels of acetylated histones in U937 cells following EML-425 treatment.

-

Materials:

-

U937 cells

-

EML-425

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat U937 cells with EML-425 as described for the cell cycle analysis.

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the acetylated histone levels to the total histone levels.

-

Experimental Workflow

Caption: Workflow for EML-425 evaluation in leukemia cells.

References

EML 425: A Novel Probe for Investigating the Role of CBP/p300 in Neurodegenerative Diseases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark in many of these disorders is the dysregulation of gene expression, leading to neuronal dysfunction and death. Epigenetic mechanisms, particularly histone acetylation, have emerged as critical regulators of neuronal gene expression and plasticity. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are key epigenetic coactivators that play a pivotal role in learning, memory, and neuronal survival. Growing evidence suggests that the dysfunction of CBP/p300 is implicated in the pathogenesis of several neurodegenerative diseases, making them attractive therapeutic targets.

EML 425 is a potent and selective small molecule inhibitor of the histone acetyltransferase activity of CBP and p300. With IC50 values of 1.1 µM for CBP and 2.9 µM for p300, this compound provides a valuable research tool to probe the therapeutic potential of CBP/p300 inhibition in models of neurodegeneration. These application notes provide an overview of the role of CBP/p300 in neurodegenerative diseases and offer detailed protocols for utilizing this compound and analogous compounds in relevant experimental models.

The Role of CBP/p300 in Neurodegenerative Diseases

CBP and p300 are highly homologous transcriptional coactivators that acetylate histone and non-histone proteins, thereby regulating chromatin structure and gene expression. Their activity is crucial for a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In the context of the central nervous system, CBP/p300 are essential for synaptic plasticity, memory formation, and the expression of genes that promote neuronal survival.

Dysregulation of CBP/p300 function has been linked to the pathology of several neurodegenerative diseases:

-

Huntington's Disease (HD): The mutant huntingtin protein can directly interact with and inhibit the HAT activity of CBP, leading to reduced histone acetylation and transcriptional dysregulation of genes important for neuronal function.

-

Alzheimer's Disease (AD): Altered CBP/p300 signaling and reduced histone acetylation have been observed in AD models, and restoration of histone acetylation has been shown to improve cognitive function in these models.

-

Parkinson's Disease (PD): The aggregation of α-synuclein, a key pathological feature of PD, can be influenced by the acetylation status of various proteins. Selective inhibition of CBP/p300 has been shown to attenuate the pathological accumulation of α-synuclein in primary dopaminergic neurons.[1][2][3]

-

Amyotrophic Lateral Sclerosis (ALS): CBP/p300 have been implicated in the regulation of survival motor neuron (SMN) protein, the deficiency of which causes spinal muscular atrophy, a motor neuron disease with similarities to ALS.

The inhibition of CBP/p300 by compounds like this compound offers a powerful approach to investigate the downstream consequences of this epigenetic dysregulation and to explore the potential of targeting this pathway for therapeutic intervention.

Quantitative Data from Studies with Analogous CBP/p300 Inhibitors

While specific data for this compound in neurodegenerative models is emerging, studies with functionally analogous selective CBP/p300 inhibitors provide valuable insights into the potential effects. The following tables summarize key quantitative data from a study investigating the effects of the CBP/p300 inhibitors A-485, GNE-049, and SGC-CBP30 on α-synuclein aggregation in a primary mouse dopaminergic neuron model of Parkinson's disease.[1][2]

Table 1: Inhibitory Activity of Selective CBP/p300 Inhibitors [1][2]

| Compound | Target | IC50 (nM) |

| A-485 | p300 (catalytic KAT domain) | 2.6 |

| CBP (catalytic KAT domain) | 9.8 | |

| GNE-049 | p300 (bromodomain) | 2.3 |

| CBP (bromodomain) | 1.1 | |

| SGC-CBP30 | p300 (bromodomain) | 32 |

| CBP (bromodomain) | 21 |

Table 2: Effect of CBP/p300 Inhibitors on Phosphorylated α-Synuclein Aggregation in Primary Dopaminergic Neurons [1][2]

| Compound | Concentration | Reduction in p-αSyn Aggregation | p-value |

| A-485 | 0.1 µM | Significant | < 0.05 |

| 0.5 µM | Significant | < 0.01 | |

| 1 µM | Significant | < 0.0001 | |

| SGC-CBP30 | 1 µM | Significant | < 0.01 |

| 10 µM | Significant | < 0.0001 |

Data is presented as a summary of reported significant effects. For detailed dose-response curves, refer to the source publication.

Experimental Protocols

The following protocols are provided as a guide for researchers using this compound or analogous compounds to study their effects in cellular models of neurodegenerative diseases.

Protocol 1: In Vitro Treatment of Primary Neurons with this compound

This protocol describes the treatment of primary neuronal cultures with this compound to assess its impact on disease-related phenotypes, such as protein aggregation or cell viability.

Materials:

-

Primary neuronal cell culture (e.g., primary mouse dopaminergic neurons, cortical neurons, or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound (or analogous CBP/p300 inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for inducing neurodegenerative phenotype (e.g., pre-formed α-synuclein fibrils for Parkinson's model, Aβ oligomers for Alzheimer's model)

-

Cell viability assay reagents (e.g., MTT, PrestoBlue)

-

Antibodies for immunocytochemistry (e.g., anti-phosphorylated-α-synuclein, anti-β-amyloid, anti-MAP2)

-

Fluorescent secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Microscopy imaging system

Procedure:

-

Cell Plating: Plate primary neurons at an appropriate density in multi-well plates suitable for microscopy or plate-based assays. Allow cells to adhere and mature for at least 7 days in vitro (DIV).

-

Induction of Pathology (if applicable): To model a specific neurodegenerative disease, treat the neurons with the appropriate pathological insult. For example, to model Parkinson's disease, add pre-formed α-synuclein fibrils to the culture medium at a final concentration of 1-5 µg/mL.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

-

Treatment: After inducing the pathology (or at a designated time point for preventative studies), replace the culture medium with fresh medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis:

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS, and block with 5% bovine serum albumin. Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies and DAPI. Image the cells using a fluorescence microscope to quantify protein aggregation, neurite length, or other morphological changes.

-

Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions to assess the neuroprotective or cytotoxic effects of this compound.

-

Western Blotting: Lyse the cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., total and phosphorylated forms of target proteins, markers of apoptosis).

-

Protocol 2: Assessment of Histone Acetylation in Neuronal Cells

This protocol outlines a method to determine the effect of this compound on the acetylation of histones, a direct downstream target of CBP/p300.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

This compound

-

DMSO

-

Histone extraction kit or reagents

-

Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H4K5)

-

Antibody for total histone H3 (as a loading control)

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: Culture neuronal cells to approximately 80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle for a defined period (e.g., 6, 12, or 24 hours).

-

Histone Extraction: Harvest the cells and extract histones using a commercial kit or a standard acid extraction protocol.

-

Quantification: Determine the protein concentration of the histone extracts.

-

Western Blotting:

-

Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against specific acetylated histone marks overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone H3 band to determine the relative change in histone acetylation following this compound treatment.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in neurodegenerative disease research.

Caption: Simplified signaling pathway of CBP/p300 in neurodegeneration and the point of intervention for this compound.

Caption: A generalized experimental workflow for testing the efficacy of this compound in a cell-based model of a neurodegenerative disease.

Conclusion

This compound represents a valuable chemical probe for elucidating the complex role of CBP/p300 histone acetyltransferases in the pathogenesis of neurodegenerative diseases. By providing a means to selectively inhibit their catalytic activity, researchers can investigate the downstream consequences on neuronal gene expression, protein aggregation, and cell survival. The protocols and data presented in these application notes, based on the known mechanism of this compound and findings from analogous compounds, offer a solid foundation for initiating studies to explore the therapeutic potential of targeting CBP/p300 in neurodegeneration. Further research with this compound in various in vitro and in vivo models will be crucial to validate its efficacy and to advance our understanding of the epigenetic basis of these devastating disorders.

References

Application Notes and Protocols: EML425 for Histone Acetylation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EML425 is a cell-permeable, reversible, and non-competitive inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. EML425 provides a valuable tool for investigating the biological functions of CBP/p300 and for preclinical studies aimed at developing novel therapeutic agents.

These application notes provide detailed protocols for utilizing EML425 in studies focused on histone acetylation, including methods for assessing its impact on histone acetylation levels, cell cycle progression, and apoptosis.

Quantitative Data Summary

The inhibitory activity of EML425 on CBP and p300, along with its observed effects on human leukemia U937 cells, are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for CBP | 1.1 µM | In vitro enzyme assay | [1] |

| IC50 for p300 | 2.9 µM | In vitro enzyme assay | [1] |

| Effect on Histone Acetylation | Reduction in H4K5 and H3K9 acetylation | Human leukemia U937 cells | [1] |

| Effect on Cell Cycle | G0/G1 phase arrest | Human leukemia U937 cells | [1] |

| Effect on Apoptosis | Increased apoptosis | Human leukemia U937 cells | [1] |

Signaling Pathway and Experimental Workflow

CBP/p300 Signaling Pathway

The following diagram illustrates the central role of CBP/p300 in histone acetylation and gene transcription, and the mechanism of inhibition by EML425. Upstream signaling pathways, such as those activated by growth factors and cytokines, lead to the recruitment of CBP/p300 to chromatin. CBP/p300 then acetylates histones, leading to a more open chromatin structure and transcriptional activation of target genes involved in cell cycle progression and survival. EML425 inhibits the HAT activity of CBP/p300, preventing histone acetylation and leading to transcriptional repression, cell cycle arrest, and apoptosis.

Caption: CBP/p300 signaling and EML425 inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of EML425 on histone acetylation and cellular processes.

Caption: Workflow for EML425 histone acetylation studies.

Experimental Protocols

Western Blot for Histone Acetylation

This protocol describes the detection of changes in global histone acetylation levels in cells treated with EML425.

Materials:

-

U937 cells

-

EML425 (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture U937 cells to the desired density.

-

Treat cells with varying concentrations of EML425 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

-

Histone Extraction:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Extract histones using a histone extraction buffer according to the manufacturer's protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones (e.g., pan-acetyl H3, pan-acetyl H4, or site-specific acetylated histones) and a total histone antibody as a loading control.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone bands to the total histone bands to determine the relative change in acetylation.

-

Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of EML425's effect on histone acetylation at specific genomic loci.

Materials:

-

U937 cells treated with EML425 or DMSO

-

Formaldehyde

-

Glycine

-

ChIP lysis buffer

-

Sonication equipment

-

Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cross-linking:

-

Treat cultured U937 cells with EML425 or DMSO.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells in ChIP lysis buffer.

-

Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the chromatin with an antibody specific for the acetylated histone of interest (or an IgG control) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads with a series of ChIP wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform quantitative PCR (qPCR) on the purified DNA using primers specific for the promoter regions of target genes.

-

Analyze the data to determine the relative enrichment of acetylated histones at specific loci in EML425-treated versus control cells.

-

Cell Cycle Analysis

This protocol is for analyzing the effect of EML425 on the cell cycle distribution of U937 cells using flow cytometry.

Materials:

-

U937 cells treated with EML425 or DMSO

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat U937 cells with EML425 or DMSO for the desired time.

-

Harvest the cells and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of EML425-treated cells to the control.

-

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in EML425-treated U937 cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

U937 cells treated with EML425 or DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat U937 cells with EML425 or DMSO.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

References

Application Notes and Protocols for EML 425 and Representative CBP/p300 Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EML 425 is a potent and selective dual inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins, making them attractive therapeutic targets in various diseases, particularly cancer. This document provides detailed application notes and protocols for the delivery of this compound and other representative p300/CBP inhibitors in animal models, based on available preclinical data for similar compounds.

While specific in vivo data for this compound is not publicly available, this guide leverages protocols and data from structurally and functionally similar p300/CBP inhibitors, A-485 and CCS1477, to provide a practical framework for preclinical studies.

Signaling Pathway

The p300/CBP proteins are critical co-activators of transcription. They are recruited to gene regulatory elements by transcription factors, where they acetylate histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters. This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates the binding of transcriptional machinery and subsequent gene expression. Key downstream targets of p300/CBP relevant to cancer include the androgen receptor (AR), c-Myc, and IRF4. Inhibition of p300/CBP catalytic activity leads to a reduction in H3K27ac levels, chromatin condensation, and the downregulation of oncogenic gene expression programs.

Caption: p300/CBP Signaling Pathway and Inhibition.

Data Presentation: In Vivo Efficacy of Representative p300/CBP Inhibitors

The following tables summarize quantitative data from preclinical studies of the p300/CBP inhibitors A-485 and CCS1477 in various animal models. This data can serve as a reference for designing efficacy studies and setting expectations for this compound.

Table 1: In Vivo Efficacy of A-485 in Mouse Models

| Animal Model | Administration Route | Dosage | Treatment Duration | Efficacy Readout | Results |

| LuCaP-77 Castration-Resistant Prostate Cancer (CRPC) Xenograft | Intraperitoneal (i.p.) | 100 mg/kg, twice daily | 21 days | Tumor Volume Reduction | 54% inhibition compared to vehicle control[1] |

| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 50 mg/kg | Not Specified | Tumor Volume Inhibition | 32.37%[1] |

| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 100 mg/kg | Not Specified | Tumor Volume Inhibition | 54.15%[1] |

| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 50 mg/kg | Not Specified | Tumor Weight Inhibition | 43.83%[1] |

| GH3 Cell Xenograft | Intraperitoneal (i.p.) | 100 mg/kg | Not Specified | Tumor Weight Inhibition | 61.41%[1] |

| LPS/D-galactosamine-induced Acute Liver Injury | Intraperitoneal (i.p.) | Not Specified | Not Specified | Improved Survival Rate | Significant improvement[2] |

Table 2: In Vivo Efficacy of CCS1477 in Mouse Models

| Animal Model | Administration Route | Dosage | Efficacy Readout | Results |

| 22Rv1 CRPC Xenograft | Oral Gavage | 30 mg/kg (single dose) | Reduction in AR, AR-splice variants, and c-Myc | Significant reduction[3] |

| 22Rv1 CRPC Xenograft | Oral Gavage | Not Specified | Tumor Growth Inhibition | Complete tumor growth inhibition[3] |

| 22Rv1 CRPC Xenograft | Oral Gavage | Not Specified | Plasma PSA Levels | Suppression to below the limit of detection[3] |

| MOLM-16 AML Xenograft | Oral Gavage | 5, 10, 20 mg/kg, daily | Tumor Growth Reduction | Dose-dependent reduction; regressions at 20 mg/kg[4] |

| MLL-AF10 or MLL-AF9 AML models | Oral Gavage | 30 mg/kg, daily for 42 days | Prolonged Survival | Highly significant prolongation[4] |

| OPM-2 Multiple Myeloma Xenograft | Oral Gavage | Not Specified | Not Specified | Significant anti-tumor activity[5] |

Experimental Protocols

The following are detailed methodologies for the in vivo administration of p300/CBP inhibitors, based on published preclinical studies of A-485 and CCS1477. These protocols can be adapted for studies with this compound.

Protocol 1: Intraperitoneal (i.p.) Administration of a p300/CBP Inhibitor (based on A-485 studies)

Objective: To evaluate the in vivo efficacy of a p300/CBP inhibitor administered intraperitoneally in a mouse xenograft model.

Materials:

-

p300/CBP inhibitor (e.g., A-485)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Sterile 1 mL syringes with 27-gauge needles

-

Animal balance

-

Appropriate mouse model (e.g., immunodeficient mice bearing tumor xenografts)

Procedure:

-

Formulation Preparation:

-

Dissolve the p300/CBP inhibitor in the vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Prepare fresh on each day of dosing.

-

-

Animal Preparation:

-

Weigh each mouse to determine the precise volume of the formulation to be administered.

-

Gently restrain the mouse, exposing the abdominal area.

-

-

Injection:

-

Draw the calculated volume of the formulation into the syringe.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Inject the solution slowly and smoothly.

-

Monitor the animal for any signs of distress post-injection.

-

-